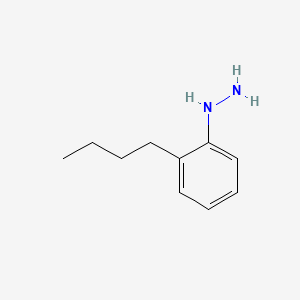

Hydrazine, (2-butylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .

Synthesis Analysis

Hydrazines can be produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . Aromatic hydrazines are prepared by reducing aromatic diazonium salts . Another method involves the direct electrochemical oxidation of ammonia to generate hydrazine .Molecular Structure Analysis

The 3D structures of the hydrazine derivatives were optimized, and their energies were calculated using density functional theory . The geometries of hydrazine, acetylhydrazine, diacetylhydrazine, 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid (THOPC), pyruvate hydrazone, ammonia and nitrogen have been optimized based on molecular mechanics, semi-empirical and DFT calculations .Chemical Reactions Analysis

Hydrazines are highly reactive and easily catch fire . They are strong reducing agents that remain in a liquid state at room temperature and are used in rocket propulsion systems due to their desirable characteristics: high energy density; stability; reliable ignition; high thrust–weight ratio; reactivity; efficiency; specific impulse; and storage stability at room temperature .Physical And Chemical Properties Analysis

Hydrazine is a colorless, fuming oily liquid which smells like ammonia . It has a flash point value of 99°F . It is toxic and corrosive to tissues .Mechanism of Action

Safety and Hazards

Future Directions

Given the importance of molecular structure in pharmacological activity and interaction with biological receptors, there is a necessity for further investigation into the reaction kinetics and mechanisms of hydrazine derivatives . This could lead to the development of significant commercial products for the electroanalytical detection of hydrazine .

properties

IUPAC Name |

(2-butylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9-7-4-5-8-10(9)12-11/h4-5,7-8,12H,2-3,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQFEJWVOGZWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207671 |

Source

|

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine, (2-butylphenyl)- | |

CAS RN |

58928-63-5 |

Source

|

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058928635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (2-butylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)